Deudextromethorphan

Description

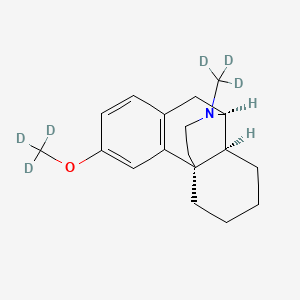

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-QNNIAVNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079043-55-2 | |

| Record name | Deudextromethorphan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUDEXTROMETHORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deudextromethorphan's Modulation of Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudextromethorphan, a deuterated analog of dextromethorphan, represents a novel approach to modulating neuronal excitability through a multi-target mechanism of action. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of dextromethorphan is altered, leading to higher systemic exposure and a longer half-life of the parent compound. This enhanced pharmacokinetic profile allows for a more sustained engagement with its primary neurological targets, which are pivotal in the regulation of neuronal excitability. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects, with a focus on its interactions with the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and monoamine transporters. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Rationale for this compound

Dextromethorphan has a well-established safety profile as an over-the-counter antitussive agent.[1] However, its rapid metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme limits its systemic exposure and therapeutic potential for neurological conditions.[2][3] this compound (also known as d6-DM) is a deuterated form of dextromethorphan designed to overcome this limitation.[4] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, slows the rate of enzymatic metabolism, thereby increasing the plasma concentration and duration of action of dextromethorphan.[5] This improved pharmacokinetic profile is crucial for its efficacy in treating neurological disorders characterized by neuronal hyperexcitability. When combined with a CYP2D6 inhibitor like quinidine, as in the formulation AVP-786, the bioavailability of this compound is further enhanced.[4][5]

Core Mechanisms of Action on Neuronal Excitability

This compound's influence on neuronal excitability is not mediated by a single target but rather through a synergistic interplay of effects on multiple key proteins involved in neurotransmission.[6]

NMDA Receptor Antagonism

A primary mechanism by which this compound dampens neuronal excitability is through its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in excitatory synaptic transmission and plasticity. Excessive activation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death.[9]

This compound, and its active metabolite dextrorphan, bind to a site within the NMDA receptor's ion channel, physically blocking the influx of Ca2+ and Na+ ions.[1][10][11] This blockade is uncompetitive, meaning it preferentially binds to the open channel state of the receptor.[1] By attenuating NMDA receptor-mediated currents, this compound reduces excessive glutamatergic signaling, thereby preventing excitotoxic neuronal injury.[9][10]

Sigma-1 Receptor Agonism

This compound also functions as an agonist at the sigma-1 receptor.[1][8] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular processes, including ion channel function, neurotransmitter release, and neuronal survival.[12][13]

As a sigma-1 receptor agonist, this compound can influence neuronal excitability through several downstream mechanisms:

-

Modulation of Ion Channels: Sigma-1 receptor activation has been shown to regulate the activity of voltage-gated calcium and potassium channels, which are critical for controlling neuronal firing rates.[11]

-

Neuroprotective Effects: Agonism at the sigma-1 receptor is associated with neuroprotective effects, potentially through the upregulation of anti-apoptotic proteins and the suppression of neuroinflammation.[8][13]

-

Regulation of Neurotransmitter Systems: The sigma-1 receptor can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, further contributing to the overall regulation of neuronal excitability.[14]

Inhibition of Serotonin and Norepinephrine Reuptake

This compound also acts as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][6] By blocking the reuptake of these monoamine neurotransmitters from the synaptic cleft, this compound increases their availability to bind to postsynaptic receptors. This action is thought to contribute to its antidepressant and anxiolytic effects, which can indirectly influence neuronal excitability by modulating overall brain network activity.[14]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of dextromethorphan for its primary targets and other relevant ion channels. These values provide a quantitative measure of the compound's potency at each site.

Table 1: Binding Affinities (Ki) of Dextromethorphan for Key Receptors and Transporters

| Target | Ki (nM) | Species | Reference |

| Sigma-1 Receptor | 142 - 652 | Rat | [8] |

| Serotonin Transporter (SERT) | High to moderate affinity | Rat | [15] |

| NMDA Receptor | Lower affinity | Rat | [15] |

| Norepinephrine Transporter (NET) | 6000 - 14000 | Rat | [15] |

Table 2: Inhibitory Concentrations (IC50) of Dextromethorphan for Ion Channels

| Channel | IC50 | Species/Cell Type | Reference |

| NMDA Receptor-induced Current | 0.55 µM | Cultured Rat Cortical Neurons | [10] |

| NMDA-evoked Ca2+ rise | 4 µM | Cultured Rat Hippocampal Pyramidal Neurons | [16] |

| L- and N-type Ca2+ Channels | 52 - 71 µM | Cultured Rat Cortical Neurons and PC12 Cells | [10] |

| Voltage-activated Na+ Channels | ~80 µM | Cultured Rat Cortical Neurons | [10] |

| K+ depolarization-evoked 45Ca2+ uptake | 48 µM | Brain Synaptosomes | [17] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's primary mechanisms of action.

Caption: Workflow for determining binding affinity.

Caption: Workflow for assessing ion channel modulation.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor or transporter.

Materials:

-

Tissue or cell membranes expressing the target of interest.

-

Radioligand specific for the target (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).[12]

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Filtration apparatus and glass fiber filters.[18]

-

Scintillation counter and scintillation fluid.[18]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.[19]

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (for competition binding). Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled ligand (non-specific binding).[18]

-

Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[18]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18]

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[18]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on ion channel currents, such as those mediated by the NMDA receptor.

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

NMDA and glycine (co-agonist).

-

This compound solution.

Procedure:

-

Cell Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope.

-

Pipette Positioning: Fill a glass micropipette with the intracellular solution and use a micromanipulator to approach a neuron under visual guidance.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[20]

-

Baseline Recording: Perfuse the cell with an extracellular solution containing NMDA and glycine to evoke inward currents. Record these baseline currents.[21]

-

Drug Application: Perfuse the cell with the same solution now containing this compound at a specific concentration.

-

Post-Drug Recording: Record the NMDA-evoked currents in the presence of this compound.

-

Data Analysis: Compare the amplitude and kinetics of the currents before and after drug application to determine the extent of inhibition and calculate the IC50 value if multiple concentrations are tested.[16]

Glutamate Release Assay from Synaptosomes

Objective: To assess the effect of this compound on the release of glutamate from presynaptic nerve terminals.

Materials:

-

Rat cerebral cortex tissue.

-

Sucrose buffer and Percoll gradient for synaptosome preparation.

-

Physiological salt solution.

-

Depolarizing agent (e.g., 4-aminopyridine or high KCl).[22]

-

This compound solution.

-

Glutamate assay kit or HPLC system for glutamate detection.

Procedure:

-

Synaptosome Preparation: Homogenize rat cerebral cortex in sucrose buffer and centrifuge to obtain a crude synaptosomal fraction. Further purify the synaptosomes using a Percoll density gradient.[23]

-

Pre-incubation: Resuspend the purified synaptosomes in a physiological salt solution and pre-incubate them with or without this compound at 37°C.[22]

-

Stimulation of Release: Induce glutamate release by adding a depolarizing agent (e.g., 4-aminopyridine).[22]

-

Sample Collection: At various time points after stimulation, collect aliquots of the synaptosome suspension and centrifuge to pellet the synaptosomes.

-

Glutamate Measurement: Measure the concentration of glutamate in the supernatant using a suitable assay method.[23]

-

Data Analysis: Compare the amount of glutamate released in the presence and absence of this compound to determine its effect on presynaptic glutamate release.[22]

Conclusion

This compound's mechanism of action on neuronal excitability is multifaceted, involving the modulation of several key targets within the central nervous system. Its primary actions as an NMDA receptor antagonist, a sigma-1 receptor agonist, and a serotonin and norepinephrine reuptake inhibitor contribute to a reduction in excessive neuronal firing and excitotoxicity. The deuteration of dextromethorphan enhances its pharmacokinetic profile, allowing for more sustained therapeutic effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other multi-target compounds aimed at treating neurological disorders characterized by aberrant neuronal excitability. The comprehensive understanding of its mechanism of action is crucial for its rational drug development and clinical application.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricardinis.pt [ricardinis.pt]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. alzforum.org [alzforum.org]

- 6. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. touroscholar.touro.edu [touroscholar.touro.edu]

- 15. researchgate.net [researchgate.net]

- 16. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitory effect of glutamate release from rat cerebrocortical synaptosomes by dextromethorphan and its metabolite 3-hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ovid.com [ovid.com]

Navigating the Labyrinth of Alzheimer's Agitation: A Technical Guide to Preclinical Models for Deudextromethorphan Evaluation

For Immediate Release

[City, State] – December 14, 2025 – As the global population ages, the prevalence of Alzheimer's disease (AD) and its associated behavioral and psychological symptoms of dementia (BPSD) presents a growing challenge for patients, caregivers, and the healthcare system. Agitation is a particularly distressing and common symptom, for which effective and safe treatments are urgently needed. Deudextromethorphan, a combination of a deuterated form of dextromethorphan and quinidine, has been investigated in clinical trials for the treatment of agitation in patients with Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of suitable preclinical models and experimental protocols for the evaluation of this compound and similar therapeutic candidates for Alzheimer's-related agitation.

Understanding the Therapeutic Target: The Pharmacology of this compound

This compound's therapeutic potential in managing agitation is believed to stem from the multifaceted pharmacological actions of dextromethorphan.[3][4] Dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist.[3][4][5] It also acts as a serotonin and norepinephrine reuptake inhibitor.[3][4] The quinidine component in the formulation serves to inhibit the rapid metabolism of dextromethorphan, thereby increasing its bioavailability.[3][4] Deuteration of dextromethorphan in AVP-786 is intended to further reduce its metabolism and enhance its plasma half-life.[1][6]

The complex neurochemistry of agitation in Alzheimer's disease is thought to involve dysregulation of multiple neurotransmitter systems, including glutamatergic, serotonergic, and dopaminergic pathways.[7][8][9][10] Therefore, a compound with a multi-target profile like dextromethorphan presents a rational therapeutic approach.

Preclinical Models for Studying Alzheimer's Agitation

While clinical trials provide the ultimate test of a drug's efficacy, preclinical animal models are essential for initial screening, dose-ranging studies, and understanding the underlying mechanisms of action. The ideal preclinical model for Alzheimer's agitation should recapitulate key features of the human condition, including the neuropathological hallmarks of AD and the behavioral phenotype of agitation and aggression.

Genetically Modified Mouse Models

Several transgenic mouse models of Alzheimer's disease are available that develop age-dependent amyloid-beta (Aβ) plaque pathology and, in some cases, tau pathology.[11] These models often exhibit behavioral abnormalities that can be interpreted as correlates of BPSD.

| Preclinical Model | Key Characteristics Relevant to Agitation | Potential for this compound Testing |

| APP/PS1 Mouse Model | Double transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1). Exhibit accelerated Aβ deposition and have been shown to display increased aggression in the resident-intruder test.[12] | High. The demonstrated aggressive phenotype makes this a suitable model to test the anti-aggressive properties of this compound. |

| 5XFAD Mouse Model | Transgenic mice with five familial Alzheimer's disease mutations. Exhibit rapid and aggressive Aβ pathology. While not explicitly characterized for agitation, they show hyperactivity and cognitive deficits.[11] | Moderate. The hyperactivity could be a surrogate for restlessness, a component of agitation. Further behavioral characterization for aggression would be needed. |

| rTg4510 Mouse Model | Expresses a mutant form of human tau (P301L) and develops significant tau pathology. These mice exhibit hyperactivity and an agitative-like phenotype.[13] | High. This model allows for the investigation of a therapeutic's effect on agitation in the context of tauopathy, another key feature of AD. |

Proposed Experimental Workflow for this compound Testing

A robust preclinical testing strategy for this compound would involve a multi-tiered approach, starting with behavioral screening in a relevant animal model, followed by mechanistic studies.

Key Behavioral Assays for Agitation and Aggression

Several behavioral paradigms are available to assess agitation-like behaviors in rodents. A combination of tests is recommended to provide a comprehensive behavioral profile.

Resident-Intruder Test

This test is a gold standard for assessing territorial aggression in rodents.[14][15][16][17][18] An unfamiliar "intruder" mouse is introduced into the home cage of a "resident" mouse, and the latency to attack, frequency of attacks, and duration of aggressive behaviors are recorded.

Experimental Protocol:

-

Housing: Male mice (e.g., APP/PS1) are individually housed for at least one week to establish territory.[14]

-

Intruder Selection: A smaller, unfamiliar male mouse is used as the intruder.[15]

-

Test Procedure: The intruder is introduced into the resident's cage for a set period (e.g., 10 minutes).[14][18]

-

Behavioral Scoring: The interaction is videotaped and scored by a trained observer for aggressive behaviors (e.g., bites, tail rattles, wrestling) and social behaviors (e.g., sniffing, grooming).[16][19]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[20][21][22] Increased locomotion can be a proxy for restlessness, while the time spent in the center of the arena can indicate anxiety levels.

Experimental Protocol:

-

Apparatus: A square or circular arena with walls to prevent escape.[20][21]

-

Procedure: The mouse is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).[20]

-

Data Collection: An automated tracking system records the total distance traveled, velocity, and time spent in different zones of the arena (center vs. periphery).[20][22]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[23][24][25][26] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[24][26]

-

Procedure: The mouse is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).[24]

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.[24][26]

Hypothetical Quantitative Data

While direct preclinical data for this compound in Alzheimer's agitation models is not extensively published, we can hypothesize the expected outcomes based on its known pharmacology. The following table presents hypothetical data from a study in APP/PS1 mice.

| Behavioral Parameter | Vehicle Control (APP/PS1) | This compound (APP/PS1) | Wild-Type Control |

| Resident-Intruder Test | |||

| Latency to First Attack (s) | 120 ± 25 | 280 ± 40 | 300 ± 50 |

| Number of Attacks | 8 ± 2 | 3 ± 1 | 2 ± 1 |

| Open Field Test | |||

| Total Distance Traveled (m) | 45 ± 5 | 35 ± 4 | 30 ± 3 |

| Time in Center (%) | 10 ± 2 | 18 ± 3 | 20 ± 4 |

| Elevated Plus Maze | |||

| Open Arm Entries (%) | 25 ± 5 | 40 ± 6 | 45 ± 7 |

| Time in Open Arms (%) | 15 ± 4 | 30 ± 5 | 35 ± 6 |

*p < 0.05 compared to Vehicle Control (APP/PS1). Data are presented as mean ± SEM.

Signaling Pathways Implicated in Alzheimer's Agitation and this compound's Mechanism of Action

The neurobiological underpinnings of agitation in AD are complex and involve multiple neurotransmitter systems. This compound's multi-target engagement is a key aspect of its therapeutic rationale.

Logical Relationships in Preclinical Modeling of Alzheimer's Agitation

The selection of a preclinical model and behavioral assays should be guided by the specific hypotheses being tested and the clinical phenotype being modeled.

Conclusion

The development of effective treatments for Alzheimer's agitation is a critical unmet need. This compound, with its multi-target pharmacological profile, represents a promising therapeutic strategy. A rigorous preclinical evaluation using appropriate animal models and a comprehensive battery of behavioral tests is essential to de-risk clinical development and to further elucidate the mechanisms by which such compounds exert their therapeutic effects. The models and protocols outlined in this guide provide a framework for the preclinical assessment of this compound and other novel candidates for the management of agitation in Alzheimer's disease. While direct preclinical studies on this compound for agitation are limited, the proposed workflow, based on its known pharmacology and available preclinical tools, offers a scientifically sound approach for future investigations.

References

- 1. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. touroscholar.touro.edu [touroscholar.touro.edu]

- 5. researchgate.net [researchgate.net]

- 6. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]

- 7. Alterations in dopamine system and in its connectivity with serotonin in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dopaminergic system and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations in dopamine system and in its connectivity with serotonin in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] The neurochemistry of agitation in Alzheimer’s disease: a systematic review | Semantic Scholar [semanticscholar.org]

- 11. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]

- 12. psychogenics.com [psychogenics.com]

- 13. Hyperactivity with Agitative-Like Behavior in a Mouse Tauopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. 2.5. Resident-intruder test [bio-protocol.org]

- 17. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. Effects of (+)SKF 10047, a sigma-1 selective agonist, on isolation-induced aggression in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aginganddisease.org [aginganddisease.org]

- 21. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. anilocus.com [anilocus.com]

- 23. albany.edu [albany.edu]

- 24. Elevated plus maze protocol [protocols.io]

- 25. mmpc.org [mmpc.org]

- 26. maze.conductscience.com [maze.conductscience.com]

Deudextromethorphan and the Sigma-1 Receptor: A Technical Overview of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudextromethorphan, the deuterated form of dextromethorphan, is a sigma-1 receptor agonist and an uncompetitive NMDA receptor antagonist. It is a key component of AVP-786, a combination product with quinidine sulfate, which has been investigated for various neurological and psychiatric conditions. The deuteration of dextromethorphan is designed to alter its pharmacokinetic profile, primarily by reducing its metabolism by the cytochrome P450 enzyme CYP2D6. This technical guide provides an in-depth analysis of this compound's binding affinity for the sigma-1 receptor, including available quantitative data, detailed experimental protocols for affinity determination, and a visualization of the relevant signaling pathways.

While specific quantitative binding affinity data for this compound at the sigma-1 receptor is not extensively available in public literature, its pharmacological activity is understood to be similar to that of dextromethorphan. The deuteration process is not expected to significantly alter the intrinsic binding affinity of the molecule for its target receptor. Therefore, the binding affinity of dextromethorphan for the sigma-1 receptor serves as a critical reference point.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For dextromethorphan, and by extension this compound, the affinity for the sigma-1 receptor has been characterized through various in vitro studies. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki (nM) | Notes |

| Dextromethorphan | Sigma-1 | 142 - 652 | This range reflects variability in experimental conditions and assays. |

| Dextromethorphan | Sigma-1 | ~205 | Determined in comparison to other sigma-1 receptor ligands. |

| Dextromethorphan | Sigma-1 | 138 - 652 | From earlier competition binding studies. |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for the sigma-1 receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. A widely used radioligand for the sigma-1 receptor is --INVALID-LINK---pentazocine.

Objective:

To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---pentazocine

-

Non-specific Binding Ligand: Haloperidol (10 µM)

-

Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain, rat liver, or HEK293 cells transfected with the human sigma-1 receptor).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

96-well Plates

-

Glass Fiber Filters

-

Scintillation Counter

-

Scintillation Fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 0.4 mg/mL.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate with a final volume of 100 µL per well.

-

Total Binding Wells: Contain the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd, e.g., 3 nM), and assay buffer.

-

Non-specific Binding Wells: Contain the same components as the total binding wells, plus a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.

-

Competition Wells: Contain the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound (this compound).

-

-

Incubation:

-

Incubate the 96-well plate at 37°C for a sufficient time to reach equilibrium, typically 90-120 minutes.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competing ligand).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Upon agonist binding, it dissociates from the binding immunoglobulin protein (BiP) and modulates a variety of downstream signaling pathways.

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand competition binding assay to determine the binding affinity of a test compound for the sigma-1 receptor.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound's interaction with the sigma-1 receptor is a critical aspect of its mechanism of action. While direct quantitative binding data for this compound is limited, the well-established affinity of its parent compound, dextromethorphan, provides a strong indication of its potent interaction with this receptor. The use of standardized and robust experimental protocols, such as the radioligand competition binding assay detailed herein, is fundamental for the precise characterization of novel sigma-1 receptor ligands. The visualization of the sigma-1 receptor signaling pathway and the experimental workflow offers a clear framework for researchers in the field of neuropharmacology and drug development to further investigate the therapeutic potential of this compound and other related compounds.

The Role of Deudextromethorphan as an NMDA Receptor Antagonist in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudextromethorphan (d6-DM), a deuterated analog of dextromethorphan (DM), is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of excitotoxic neuronal injury. By modulating the activity of the NMDA receptor, this compound presents a promising therapeutic strategy for neuroprotection in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The NMDA Receptor and Excitotoxicity

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive activation of the NMDA receptor by the excitatory neurotransmitter glutamate leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.[2][3] This process is implicated in the neuronal damage observed in various acute and chronic neurological conditions.[2]

This compound: A Novel NMDA Receptor Antagonist

This compound is a deuterated form of dextromethorphan, a well-known antitussive agent that also possesses neuroprotective properties.[4] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, slows down the metabolic breakdown of dextromethorphan by the cytochrome P450 enzyme CYP2D6. This results in higher and more sustained plasma concentrations of the parent compound, enhancing its therapeutic potential.[5]

Mechanism of Action

This compound, like its non-deuterated counterpart, acts as a low-affinity, uncompetitive antagonist at the NMDA receptor.[6] This means it binds to a site within the ion channel pore only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), thereby blocking the influx of Ca2+.[7] This "use-dependent" mechanism of action is thought to be advantageous, as it may preferentially target overactive NMDA receptors associated with pathological conditions while sparing normal physiological receptor function.[8]

In addition to NMDA receptor antagonism, dextromethorphan and its primary metabolite, dextrorphan, also exhibit activity as sigma-1 receptor agonists, which may contribute to their neuroprotective effects.[6]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the NMDA receptor antagonist activity and neuroprotective efficacy of dextromethorphan and its analogs.

Table 1: In Vitro NMDA Receptor Antagonist Activity

| Compound | Receptor Subunit | IC50 (µM) | Reference |

| Dextromethorphan | Not specified | 0.55 | [8] |

| Dextromethorphan | Not specified | 4 | [7] |

| This compound | NR2D | ~2x higher than DM | [5] |

| Dextrorphan | Not specified | Not Specified | [9] |

| Deuterated Dextrorphan | NR2D | ~16x higher than DX | [5] |

Table 2: Preclinical Neuroprotective Efficacy of Dextromethorphan in Stroke Models

| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |

| Rabbit transient focal ischemia | 20 mg/kg IV bolus + 10 mg/kg/hr infusion | Neocortical ischemic neuronal damage | 79% reduction (10.5% vs 49.6% in control) | [10] |

| Rabbit transient focal ischemia | Plasma levels of 500-1500 ng/ml | Ischemic neuronal damage | 64% reduction | [11] |

| Rabbit transient focal ischemia | Plasma levels >1500 ng/ml | Ischemic neuronal damage | 92% reduction | [11] |

| Rat transient focal ischemia (2h MCAO) | 20 mg/kg s.c. at 0.5, 1, 2, 4, and 6h post-occlusion | Total infarct volume | 61% reduction (79 ± 13 mm³ vs 203 ± 33 mm³ in vehicle) | [12] |

| Rat global ischemia (4VO) | 50 mg/kg 20 min before ischemia | Neuronal damage in CA1 hippocampus and dorsolateral striatum | Significant attenuation | [13] |

Table 3: Clinical Trial Results for AVP-786 (this compound/Quinidine) in Agitation in Alzheimer's Disease

| Trial | Primary Endpoint | Result | Reference |

| Phase 3 (NCT03393520) | Mean change in Cohen-Mansfield Agitation Inventory (CMAI) total score | No statistically significant difference vs. placebo | [7][9] |

| TRIAD-2 (NCT02442778) | Mean change in CMAI total score | No statistically significant difference vs. placebo |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vitro Excitotoxicity Assay (LDH Release)

This protocol describes the induction of excitotoxicity in primary neuronal cultures and the quantification of cell death using the lactate dehydrogenase (LDH) release assay.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B-27

-

NMDA and glycine

-

This compound or other NMDA receptor antagonists

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Plate primary neurons in 96-well plates at an appropriate density and culture for 11-12 days in vitro (DIV).

-

Pre-treatment: Pre-incubate the neurons with this compound at various concentrations for 2 hours.

-

Induction of Excitotoxicity:

-

Gently wash the neurons with a Locke's solution.

-

Incubate the cells with a glycine-containing Locke's solution for 15 minutes.

-

Co-treat the neurons with this compound and 20 µM NMDA in the glycine-containing Locke's solution for 20 minutes.

-

-

Recovery: Wash the neurons and replace the medium with the original conditioned medium. Incubate for 24 hours.[14]

-

LDH Assay:

-

Data Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release in the treated wells to the maximum LDH release (from cells treated with a lysis buffer) and the minimum LDH release (from untreated cells).[17]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the surgical procedure for inducing transient focal cerebral ischemia in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a silicon-coated tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the CCA.

-

Filament Insertion: Make a small incision in the ECA stump and insert the silicon-coated monofilament. Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) to occlude it. A significant drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

-

Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 2 hours for transient ischemia). For reperfusion, withdraw the filament.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesia and hydration.

Assessment of Neurological Deficit

This protocol describes a commonly used scoring system to evaluate neurological function after stroke in rodents.

Materials:

-

Scoring sheet

-

Testing arena

Procedure:

-

Observation: Observe the animal for spontaneous motor activity, symmetry of movement, and posture.

-

Specific Tests:

-

Forelimb Flexion: Suspend the animal by its tail and observe for flexion of the contralateral forelimb.

-

Resistance to Lateral Push: Gently push the animal sideways and assess its resistance.

-

Circling: Place the animal in an open field and observe for circling behavior.

-

-

Scoring: Assign a score based on a graded scale (e.g., Bederson scale or a modified neurological severity score). Higher scores indicate greater neurological deficit.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound holds significant promise as a neuroprotective agent due to its targeted mechanism of action as an uncompetitive NMDA receptor antagonist. The deuteration of dextromethorphan improves its pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy. While preclinical studies have demonstrated robust neuroprotective effects in various models of neuronal injury, clinical translation remains a challenge, as evidenced by the mixed results in trials for Alzheimer's-related agitation. Further research is warranted to fully elucidate the therapeutic potential of this compound in other neurological conditions where excitotoxicity plays a key pathological role. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations in this promising area of neuropharmacology.

References

- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. d-nb.info [d-nb.info]

- 6. Dextromethorphan | High Purity NMDA Antagonist | RUO [benchchem.com]

- 7. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. [PDF] NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors | Semantic Scholar [semanticscholar.org]

- 12. Transcriptional expression patterns triggered by chemically distinct neuroprotective molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencellonline.com [sciencellonline.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacological Profiling of Deudextromethorphan and its Primary Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudextromethorphan (d6-dextromethorphan), a deuterated analog of the widely used antitussive dextromethorphan, has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Its development, notably as part of the combination product AVP-786 (this compound/quinidine), has focused on leveraging an altered pharmacokinetic profile to enhance clinical efficacy. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its primary metabolites, focusing on its mechanism of action, receptor binding affinities, enzyme inhibition profiles, and pharmacokinetics. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Deuteration of dextromethorphan at the O-methyl and N-methyl positions is designed to slow its metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] This strategic modification aims to increase the systemic exposure of the parent drug, this compound, while reducing the formation of its primary active metabolite, dextrorphan.[1][2] The pharmacological activity of this compound is believed to be qualitatively similar to that of dextromethorphan, acting as a sigma-1 receptor agonist, a non-competitive NMDA receptor antagonist, and a serotonin-norepinephrine reuptake inhibitor.[1][2]

Core Pharmacological Mechanisms

The pharmacological effects of this compound, like its parent compound dextromethorphan, are attributed to its interactions with multiple molecular targets within the central nervous system.

Signaling Pathways

This compound's engagement with sigma-1 and NMDA receptors, as well as serotonin and norepinephrine transporters, modulates several key signaling pathways involved in neurotransmission and neuronal function.

References

Deudextromethorphan's Mitigation of Glutamate-Induced Excitotoxicity in Primary Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-induced excitotoxicity is a primary pathological mechanism implicated in a range of neurodegenerative disorders. This process, initiated by the overstimulation of glutamate receptors, leads to a cascade of events culminating in neuronal death. Deudextromethorphan, a deuterated analog of dextromethorphan, is an N-methyl-D-aspartate (NMDA) receptor antagonist that shows promise in mitigating this excitotoxic damage. This technical guide provides an in-depth overview of the mechanisms of this compound's neuroprotective effects and details the experimental protocols to assess its efficacy in primary neuron cultures.

Introduction: The Challenge of Glutamate Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate release or impaired reuptake can lead to the overactivation of its receptors, particularly the NMDA and AMPA receptors. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death. This phenomenon, termed excitotoxicity, is a common pathological hallmark in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

This compound, a more metabolically stable form of dextromethorphan, acts as a non-competitive antagonist at the NMDA receptor. By blocking the ion channel, it can prevent the excessive Ca2+ influx associated with glutamate overstimulation, thereby offering a potential therapeutic strategy to curb excitotoxicity and protect neurons from degeneration.

Mechanism of Action: this compound in Neuroprotection

This compound's primary neuroprotective mechanism against glutamate-induced excitotoxicity stems from its role as an NMDA receptor antagonist.[1][2] Additionally, its activity as a sigma-1 receptor agonist and its ability to block voltage-gated calcium channels contribute to its neuroprotective profile.[1] The deuteration of dextromethorphan enhances its metabolic stability by slowing its conversion to dextrorphan, which, while also an NMDA receptor antagonist, has a different pharmacological profile.[3] This allows for more sustained exposure to the parent compound.

dot

Caption: Signaling pathway of glutamate excitotoxicity and this compound's intervention.

Experimental Protocols

The following protocols provide a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a widely used in vitro model for studying neuronal physiology and pathology.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect the embryos and isolate the cerebral cortices in sterile, ice-cold HBSS.

-

Mince the cortical tissue and incubate in trypsin-EDTA for 15 minutes at 37°C.

-

Add DNase I to the suspension and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

-

Plate the neurons on poly-D-lysine coated plates at a desired density.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.

Induction of Glutamate Excitotoxicity

This protocol outlines the procedure for inducing excitotoxic cell death in mature primary cortical neuron cultures.

Materials:

-

Mature primary cortical neuron cultures (DIV 10-14)

-

L-glutamic acid stock solution (100 mM in sterile water)

-

Neurobasal medium

Procedure:

-

Prepare a range of glutamate concentrations (e.g., 10, 50, 100, 200 µM) by diluting the stock solution in pre-warmed Neurobasal medium.

-

Remove the existing culture medium from the neurons.

-

Add the glutamate-containing medium to the respective wells. For control wells, add fresh medium without glutamate.

-

Incubate the cultures for the desired exposure time (e.g., 30 minutes, 1 hour, or 24 hours).

-

Following the incubation, wash the neurons with fresh medium to remove the glutamate.

-

Add fresh, pre-warmed Neurobasal medium to all wells and return the cultures to the incubator for a further 24 hours before assessing cell viability.

This compound Treatment

This protocol describes the application of this compound to assess its neuroprotective effects.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Neurobasal medium

Procedure:

-

Prepare a range of this compound concentrations in pre-warmed Neurobasal medium.

-

Pre-treatment: Add the this compound-containing medium to the neuron cultures for a specified period (e.g., 1-2 hours) before inducing glutamate excitotoxicity as described in section 3.2.

-

Co-treatment: Add the this compound-containing medium simultaneously with the glutamate-containing medium.

-

Post-treatment: Add the this compound-containing medium after the glutamate exposure and washout.

-

Ensure that the final solvent concentration is consistent across all wells, including controls, and does not exceed a non-toxic level (typically <0.1%).

dot

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Assessment of Neuroprotection: Key Assays

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Procedure:

-

After the 24-hour post-glutamate incubation, carefully collect a sample of the culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate the reaction for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.

-

To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH released in the experimental wells to the maximum LDH release.

Fluoro-Jade B Staining

Fluoro-Jade B is an anionic fluorescent dye that specifically stains degenerating neurons.

Procedure:

-

Fix the neuron cultures with 4% paraformaldehyde.

-

Rinse the fixed cells and incubate in a solution of 0.06% potassium permanganate.

-

Rinse again and incubate in a 0.0004% solution of Fluoro-Jade B dissolved in 0.1% acetic acid.

-

Wash the cells and coverslip with a non-aqueous mounting medium.

-

Visualize the stained neurons using a fluorescence microscope with a blue excitation filter.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure:

-

Lyse the treated neurons to release cellular proteins.

-

Follow the instructions of a colorimetric or fluorometric caspase-3 assay kit. This typically involves adding the cell lysate to a substrate that is cleaved by active caspase-3, producing a detectable signal.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify the caspase-3 activity relative to a control group.

Intracellular Calcium Imaging

This technique allows for the real-time measurement of intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators like Fura-2.

Procedure:

-

Load the primary neurons with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Place the culture dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological saline solution.

-

Apply glutamate and/or this compound via the perfusion system.

-

Record the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and calculate the ratio to determine changes in [Ca2+]i.

Quantitative Data Summary

The following tables present representative data on the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Table 1: Effect of this compound on Neuronal Viability (LDH Assay)

| Treatment Group | Glutamate (µM) | This compound (µM) | % Cytotoxicity (Mean ± SEM) |

| Control | 0 | 0 | 5.2 ± 1.1 |

| Glutamate | 100 | 0 | 48.5 ± 3.2 |

| + this compound | 100 | 1 | 35.1 ± 2.8 |

| + this compound | 100 | 10 | 22.7 ± 2.1 |

| + this compound | 100 | 50 | 10.4 ± 1.5 |

Table 2: Effect of this compound on Apoptosis (Caspase-3 Activity)

| Treatment Group | Glutamate (µM) | This compound (µM) | Relative Caspase-3 Activity (Fold Change) |

| Control | 0 | 0 | 1.0 |

| Glutamate | 100 | 0 | 3.8 |

| + this compound | 100 | 10 | 1.9 |

| + this compound | 100 | 50 | 1.2 |

Table 3: Effect of this compound on Intracellular Calcium Influx

| Treatment Group | Glutamate (µM) | This compound (µM) | Peak [Ca2+]i (nM, Mean ± SEM) |

| Control | 0 | 0 | 98 ± 12 |

| Glutamate | 100 | 0 | 850 ± 55 |

| + this compound | 100 | 10 | 420 ± 38 |

| + this compound | 100 | 50 | 180 ± 21 |

Conclusion

This compound demonstrates significant neuroprotective effects against glutamate-induced excitotoxicity in primary neuronal cultures. Its mechanism of action, primarily through the antagonism of NMDA receptors, effectively reduces intracellular calcium overload, subsequent apoptosis, and neuronal death. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other neuroprotective compounds. Further investigation into the multifaceted actions of this compound, including its effects on sigma-1 receptors and downstream signaling pathways, will be crucial in fully elucidating its therapeutic potential for a range of neurological disorders.

References

Exploring the Off-Target Effects of Deudextromethorphan in Preclinical Safety Studies: A Technical Guide

Abstract

Deudextromethorphan (also known as AVP-786) is a deuterated analog of dextromethorphan, developed to improve its pharmacokinetic profile by reducing its metabolism.[1] Primarily investigated for neurological and psychiatric conditions, its mechanism of action is centered on N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism.[2][3][4] However, a thorough understanding of a drug's safety and complete pharmacological profile requires a comprehensive evaluation of its unintended molecular interactions, known as off-target effects. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, based on preclinical data from its parent compound, dextromethorphan. It details the key off-target interactions, summarizes quantitative binding data, outlines the experimental protocols used for their assessment, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical safety and pharmacology.

Introduction to this compound and Off-Target Profiling

This compound (AVP-786): A Deuterated Dextromethorphan Analog

This compound is a structural analog of dextromethorphan where specific hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[5] This modification is designed to alter the drug's metabolism, specifically by slowing the action of the cytochrome P450 enzyme CYP2D6.[1][6] Slower metabolism increases the bioavailability and prolongs the half-life of the parent compound.[5][7] this compound is often co-administered with low-dose quinidine, a CYP2D6 inhibitor, to further enhance its systemic exposure.[6][7] While deuteration significantly impacts pharmacokinetics, it is not expected to fundamentally alter the drug's affinity for its molecular targets.[6]

Primary Pharmacological Profile

The intended therapeutic effects of this compound are attributed to its activity at two primary targets:

-

NMDA Receptor Antagonism: Like its parent compound, this compound acts as a non-competitive antagonist at the NMDA receptor, a key glutamate receptor involved in excitatory neurotransmission.[2][3][4] This action is believed to contribute to its potential efficacy in conditions like agitation and depression.[8][9]

-

Sigma-1 Receptor Agonism: Dextromethorphan is a known agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability and calcium signaling.[10][11][12]

The Importance of Off-Target Profiling in Preclinical Safety

Identifying a drug's interactions beyond its intended targets is a critical component of preclinical safety assessment.[13] Off-target effects can lead to unforeseen adverse drug reactions (ADRs) or reveal novel therapeutic possibilities.[14][15] Early characterization of a compound's off-target profile using in vitro screening panels and functional assays allows for better risk assessment and helps mitigate potential safety liabilities before clinical development.[13][16]

This compound's Off-Target Binding Profile

The off-target profile of this compound is largely inferred from extensive preclinical studies of dextromethorphan.

Monoamine Transporters: SERT and NET

A primary off-target activity of dextromethorphan is the inhibition of serotonin (5-HT) and norepinephrine reuptake.[2][10] It acts as a nonselective serotonin-norepinephrine reuptake inhibitor (SNRI) by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[17][10] This activity is distinct from its NMDA and sigma-1 receptor interactions and may contribute to both its therapeutic potential in depression and its risk profile, particularly concerning drug-drug interactions with other serotonergic agents.[2][18] Studies have shown that dextromethorphan's binding to SERT is sodium-dependent.[19]

Other Receptor Interactions

Preclinical binding assays have screened dextromethorphan against broad panels of receptors. Besides SERT and NET, some activity has been noted at alpha-2 adrenergic and 5-HT(1B/D) receptors, although dextromethorphan generally binds to fewer off-target sites compared to other psychoactive agents like amitriptyline.[20]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki or IC50) of dextromethorphan for its primary and key off-target sites as determined in preclinical studies. Lower values indicate higher affinity.

| Target | Ligand/Assay Condition | Affinity (Ki/IC50) | Species | Reference(s) |

| Primary Targets | ||||

| Sigma-1 Receptor | --INVALID-LINK---pentazocine binding | Ki: 138–652 nM | - | [11] |

| Sigma-1 Receptor | Radioligand binding | Ki: 205 nM | Mouse | [21] |

| NMDA Receptor (PCP Site) | [3H]TCP binding | Ki: 2246 nM | Rat | [22] |

| NMDA Receptor (PCP Site) | Radioligand binding | Ki: 7 µM | Mouse | [21] |

| NMDA Receptor | [3H]MK-801 Displacement | IC50: 1320 nM | Rat | [22] |

| Off-Targets | ||||

| Serotonin Transporter (SERT) | [3H]Paroxetine binding | Ki: 1.44 nM | Human | [22] |

| Sigma-2 Receptor | Radioligand binding | Ki: 4-11 µM | Mouse | [21] |

Methodologies for Preclinical Off-Target Assessment

A multi-step approach is typically used to identify and characterize off-target effects in preclinical studies.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining a drug's affinity for a specific receptor or transporter.

-

Objective: To quantify the affinity (Ki) of this compound for a panel of off-target sites.

-

Materials:

-

Tissue homogenates or cell membranes expressing the target of interest (e.g., rat brain tissue for broad screening).[20]

-

A specific radioligand for each target (e.g., [3H]paroxetine for SERT).

-

This compound at various concentrations.

-

Incubation buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound ligand passes through.

-

Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

Functional assays are crucial to confirm that binding to a target translates into a biological effect.

-

Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin or norepinephrine uptake into synaptosomes or cells expressing the respective transporters.

-

Materials:

-

Synaptosomes (nerve terminals) prepared from specific brain regions or cell lines stably expressing SERT or NET.

-

Radiolabeled neurotransmitter ([3H]5-HT or [3H]NE).

-

This compound at various concentrations.

-

Standard uptake buffer.

-

-

Procedure:

-

Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of this compound or vehicle.

-

Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.

-

Incubation: The reaction proceeds for a short period at a controlled temperature (e.g., 37°C).

-

Termination: Uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of neurotransmitter uptake (IC50) is determined.

-

Preclinical Off-Target Assessment Workflow

The process of identifying off-target effects follows a logical progression from broad screening to specific functional validation.

Caption: Workflow for preclinical off-target safety assessment.

Signaling Pathways of Key Off-Target Interactions

SERT/NET Reuptake Inhibition Pathway

By blocking monoamine transporters, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Mechanism of SERT and NET inhibition by this compound.

Sigma-1 Receptor Signaling

Although a primary target, the sigma-1 receptor pathway is complex. As an agonist, this compound initiates a signaling cascade that modulates calcium homeostasis and neuronal function.

Caption: Agonism of the Sigma-1 receptor signaling pathway.

Conclusion and Preclinical Safety Implications

The preclinical off-target profile of this compound, primarily inherited from dextromethorphan, is notable for its significant interaction with the serotonin and norepinephrine transporters. This SNRI activity classifies it as a pharmacologically complex molecule with multiple mechanisms of action.

The key safety implications derived from this profile include:

-

Drug-Drug Interactions: The potent inhibition of SERT necessitates caution when co-administering this compound with other serotonergic drugs (e.g., SSRIs, MAOIs) due to the risk of serotonin syndrome.[2]

-

Cardiovascular Effects: Inhibition of NET can potentially lead to changes in heart rate and blood pressure, requiring monitoring in relevant preclinical toxicology studies.

-

Contribution to Efficacy: The SNRI activity may contribute to the overall therapeutic effect in psychiatric indications like major depressive disorder, blurring the lines between on-target and off-target effects.[18]

References

- 1. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Hydrobromide/Quinidine Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. AVP-786 | ALZFORUM [alzforum.org]

- 6. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 17. This compound - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 18. Dextromethorphan as a potential rapid-acting antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An autoradiographic study of dextromethorphan high-affinity binding sites in rat brain: sodium-dependency and colocalization with paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comparison of the binding profiles of dextromethorphan, memantine, fluoxetine and amitriptyline: treatment of involuntary emotional expression disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Initial Characterization of Deudextromethorphan's Pharmacokinetic Profile in Rodents: A Technical Guide

Disclaimer: Publicly available preclinical pharmacokinetic data specifically for deudextromethorphan (d6-dextromethorphan) in rodents is limited. This guide summarizes the pharmacokinetic profile of the non-deuterated parent compound, dextromethorphan, in rodents to provide a foundational understanding. This compound is a deuterated analog of dextromethorphan designed to have a lower rate of metabolism by the cytochrome P450 enzyme CYP2D6, which is expected to result in a longer half-life and increased systemic exposure compared to dextromethorphan.[1][2][3]

Introduction

This compound is a deuterated form of dextromethorphan, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, currently being investigated for various neurological and psychiatric disorders. The substitution of hydrogen with deuterium at key metabolic sites is intended to attenuate its metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, thereby improving its pharmacokinetic profile. This technical guide provides an in-depth overview of the initial characterization of this compound's likely pharmacokinetic profile in rodents, based on extensive data from its parent compound, dextromethorphan. The information presented herein is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Dextromethorphan in Rodents

The pharmacokinetic profile of dextromethorphan in rodents has been characterized in several studies. The following tables summarize key pharmacokinetic parameters of dextromethorphan in rats following various routes of administration.

Table 1: Pharmacokinetic Parameters of Dextromethorphan in Rats (Intravenous Administration)

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Cmax | 15.3 ng/mL | Sprague Dawley | 10 | [4] |

| AUC | 435.7 ng*min/mL | Sprague Dawley | 10 | [4] |

| Vd | 0.66 L/kg | Sprague Dawley | 10 | [4] |

| Elimination Rate Constant | 0.036 min⁻¹ | Sprague Dawley | 10 | [4] |

| Mean Retention Time | 2.6 h | Sprague Dawley | 10 | [4] |

Table 2: Pharmacokinetic Parameters of Dextromethorphan and its Metabolite Dextrorphan in Rats (Intraperitoneal vs. Subcutaneous Administration)

| Parameter | Route of Administration | Dextromethorphan | Dextrorphan (Brain) | Species/Strain | Dose (mg/kg) | Reference |

| Bioavailability | i.p. vs. s.c. | 1.3-fold lower (i.p.) | - | Sprague-Dawley | 30 | [5] |

| Metabolite Formation | i.p. vs. s.c. | - | 3-fold greater (i.p.) | Sprague-Dawley | 30 | [5] |

| Brain/Plasma Ratio | i.p. | ~6.5 | - | Sprague-Dawley | 30 | [5] |

| Tmax (Brain) | i.p. | - | 60 min | Sprague-Dawley | 30 | [5] |

| Tmax (Brain) | s.c. | - | 120 min | Sprague-Dawley | 30 | [5] |

| Cmax (Brain) | i.p. | - | 1.0 nmol/g | Sprague-Dawley | 30 | [5] |

| Cmax (Brain) | s.c. | - | 0.2 nmol/g | Sprague-Dawley | 30 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacokinetic profile. Below are representative experimental protocols for key experiments in rodent pharmacokinetic studies of dextromethorphan.

Animal Models

-

Species: Male Sprague Dawley rats are a commonly used model.[4]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for the experiment.

Drug Administration

-

Formulation: Dextromethorphan can be dissolved in a suitable vehicle, such as saline for intravenous, intraperitoneal, and subcutaneous injections, or a suspension for oral gavage.

-

Routes of Administration:

-